molecular formula C34H46N10O6 B13802286 Z-Ala-Arg-Arg-MNA

Z-Ala-Arg-Arg-MNA

Cat. No.: B13802286
M. Wt: 690.8 g/mol
InChI Key: FDRPHVPMXLXYNU-PUUVEUEGSA-N
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Description

Z-Ala-Arg-Arg 4-methoxy-β-naphthylamide: is a synthetic peptide substrate commonly used in biochemical research. It is specifically designed as a substrate for cathepsin B, a cysteine protease enzyme involved in various cellular processes, including protein degradation and processing .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Z-Ala-Arg-Arg 4-methoxy-β-naphthylamide involves the stepwise coupling of amino acids and the final attachment of the 4-methoxy-β-naphthylamide group. The process typically includes:

    Protection of Functional Groups: Protecting groups are used to prevent unwanted reactions at specific sites.

    Coupling Reactions: Amino acids are coupled using reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of coupling agents like hydroxybenzotriazole (HOBt).

    Deprotection: Removal of protecting groups to expose functional sites for further reactions.

    Final Coupling: Attachment of the 4-methoxy-β-naphthylamide group to the peptide chain.

Industrial Production Methods: Industrial production of Z-Ala-Arg-Arg 4-methoxy-β-naphthylamide follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification .

Chemical Reactions Analysis

Types of Reactions:

    Hydrolysis: Z-Ala-Arg-Arg 4-methoxy-β-naphthylamide undergoes hydrolysis in the presence of cathepsin B, resulting in the cleavage of peptide bonds.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly at the amino acid residues.

Common Reagents and Conditions:

    Hydrolysis: Enzymatic hydrolysis using cathepsin B under physiological conditions (pH 7.4, 37°C).

    Oxidation: Oxidizing agents like hydrogen peroxide (H₂O₂) can be used.

    Reduction: Reducing agents like dithiothreitol (DTT) are commonly employed.

Major Products:

Scientific Research Applications

Chemistry:

    Enzyme Kinetics: Used to study the kinetics of cathepsin B and other proteases.

    Inhibitor Screening: Employed in assays to screen for potential inhibitors of cathepsin B.

Biology:

    Cell Biology: Utilized to investigate the role of cathepsin B in cellular processes.

    Pathology: Helps in understanding the involvement of cathepsin B in diseases like cancer and neurodegenerative disorders.

Medicine:

Industry:

Mechanism of Action

Molecular Targets and Pathways: Z-Ala-Arg-Arg 4-methoxy-β-naphthylamide acts as a substrate for cathepsin B. The enzyme recognizes the peptide sequence and cleaves the peptide bond, releasing 4-methoxy-β-naphthylamine. This cleavage can be monitored spectrophotometrically, providing insights into enzyme activity and inhibition .

Comparison with Similar Compounds

    Boc-Val-Pro-Arg-7-amido-4-methylcoumarin hydrochloride: Another peptide substrate used for protease assays.

    Z-Phe-Arg-7-amido-4-methylcoumarin hydrochloride: Commonly used in cathepsin B assays.

Uniqueness: Z-Ala-Arg-Arg 4-methoxy-β-naphthylamide is unique due to its specific sequence and the presence of the 4-methoxy-β-naphthylamide group, which provides distinct spectrophotometric properties for enzyme assays .

Properties

Molecular Formula

C34H46N10O6

Molecular Weight

690.8 g/mol

IUPAC Name

benzyl N-[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(4-methoxynaphthalen-2-yl)amino]-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]carbamate

InChI

InChI=1S/C34H46N10O6/c1-21(41-34(48)50-20-22-10-4-3-5-11-22)29(45)43-27(15-9-17-40-33(37)38)31(47)44-26(14-8-16-39-32(35)36)30(46)42-24-18-23-12-6-7-13-25(23)28(19-24)49-2/h3-7,10-13,18-19,21,26-27H,8-9,14-17,20H2,1-2H3,(H,41,48)(H,42,46)(H,43,45)(H,44,47)(H4,35,36,39)(H4,37,38,40)/t21-,26-,27-/m0/s1

InChI Key

FDRPHVPMXLXYNU-PUUVEUEGSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)NC1=CC2=CC=CC=C2C(=C1)OC)NC(=O)OCC3=CC=CC=C3

Canonical SMILES

CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC1=CC2=CC=CC=C2C(=C1)OC)NC(=O)OCC3=CC=CC=C3

Origin of Product

United States

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